MFCD18313916
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Overview
Description
The compound “MFCD18313916” is a chemical entity with unique properties and applications It is known for its specific molecular structure, which contributes to its reactivity and utility in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18313916” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: “MFCD18313916” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “this compound” into reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles, and are conducted in solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“MFCD18313916” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: “this compound” is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
“MFCD18313916” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or reactivity. The comparison can focus on aspects such as:
Structural Differences: Variations in molecular structure that contribute to different properties and reactivity.
Reactivity: Differences in the types of reactions they undergo and the conditions required.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These comparisons help to understand the distinct characteristics of “MFCD18313916” and its potential advantages over other compounds.
Properties
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-9(14)2-3-12(13)8-4-10(15)7-11(16)5-8/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHEUXCHWAXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684419 |
Source
|
Record name | 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-42-8 |
Source
|
Record name | 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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